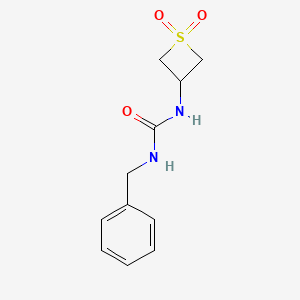![molecular formula C14H23NO4 B13016335 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13016335.png)
2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.4]octan-6-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.4]octan-6-yl)acetic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. The spirocyclic structure imparts unique chemical properties to the compound, making it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.4]octan-6-yl)acetic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor. This step often requires specific reaction conditions, such as the use of a strong base or acid catalyst.
Introduction of the tert-Butoxycarbonyl Group: The Boc protecting group is introduced using tert-butoxycarbonyl anhydride in the presence of a base, such as triethylamine. This step ensures the protection of the amine functionality.
Functionalization of the Acetic Acid Moiety: The final step involves the introduction of the acetic acid moiety through a carboxylation reaction. This can be achieved using carbon dioxide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.4]octan-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include alkyl halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.4]octan-6-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.4]octan-6-yl)acetic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine functionality. This allows the compound to participate in various biochemical pathways and reactions, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(tert-Butoxycarbonylamino)acetic acid: Similar in structure but lacks the spirocyclic core.
2-(tert-Butoxycarbonyl)-2-azaspiro[3.4]octane: Similar spirocyclic structure but without the acetic acid moiety.
Uniqueness
The uniqueness of 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.4]octan-6-yl)acetic acid lies in its combination of the spirocyclic core and the Boc-protected amine functionality. This combination imparts unique chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C14H23NO4 |
|---|---|
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.4]octan-6-yl]acetic acid |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-14(9-15)5-4-10(7-14)6-11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
XWVFVCGPFQCHBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(C2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


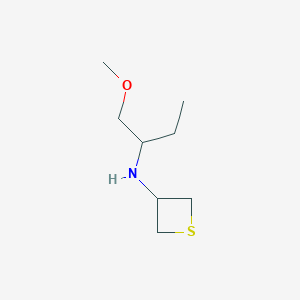
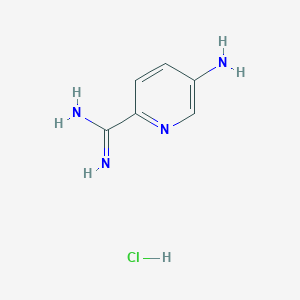

![4-Amino-octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13016278.png)
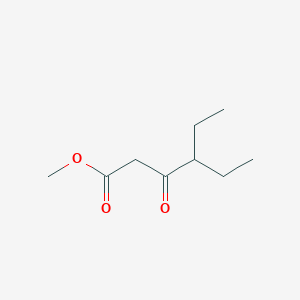
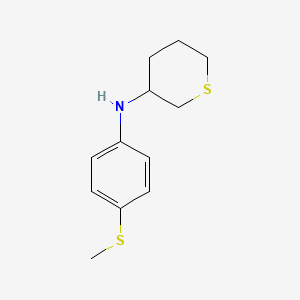


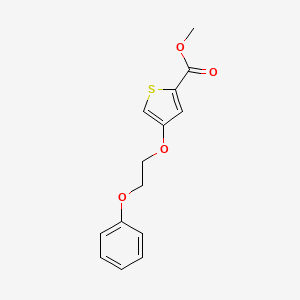
![2-Chloro-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B13016314.png)
![2-Bromo-8-methyl-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13016316.png)
![7-Bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylicacid](/img/structure/B13016317.png)
![tert-butyl (2R,4S)-4-amino-2-fluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13016324.png)
